Benzene, 1-bromo-4-[(4-iodophenyl)ethynyl]-
Overview
Description
Benzene, 1-bromo-4-[(4-iodophenyl)ethynyl]- is an organic compound with the molecular formula C14H8BrI. It is a derivative of benzene, where a bromine atom and an ethynyl group substituted with an iodophenyl group are attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-bromo-4-[(4-iodophenyl)ethynyl]- typically involves a multi-step process. One common method is the Sonogashira coupling reaction, which involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine or potassium carbonate and a solvent like tetrahydrofuran or dimethylformamide. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-bromo-4-[(4-iodophenyl)ethynyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, forming new carbon-carbon bonds.
Oxidation and Reduction: The ethynyl group can be oxidized to form carbonyl compounds, or reduced to form alkanes or alkenes.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or triethylamine.
Solvents: Tetrahydrofuran, dimethylformamide.
Oxidizing Agents: Potassium permanganate, osmium tetroxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while oxidation can produce carbonyl-containing compounds.
Scientific Research Applications
Benzene, 1-bromo-4-[(4-iodophenyl)ethynyl]- has several applications in scientific research:
Biology: Potential use in the development of bioactive molecules and pharmaceuticals.
Medicine: Research into its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of Benzene, 1-bromo-4-[(4-iodophenyl)ethynyl]- in chemical reactions involves the activation of the bromine and iodine atoms, which can undergo oxidative addition with transition metal catalysts. This activation facilitates the formation of new carbon-carbon bonds through coupling reactions. The ethynyl group also plays a crucial role in these reactions, providing a site for further functionalization .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-bromo-4-iodo-: Similar structure but lacks the ethynyl group.
Benzene, 1-chloro-4-iodo-: Similar structure with a chlorine atom instead of bromine.
Benzene, 1-bromo-4-[(4-bromophenyl)ethynyl]-: Similar structure with bromine atoms instead of iodine.
Uniqueness
Benzene, 1-bromo-4-[(4-iodophenyl)ethynyl]- is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns. The ethynyl group also adds to its versatility in synthetic applications, allowing for the formation of various complex molecules through coupling reactions .
Properties
IUPAC Name |
1-bromo-4-[2-(4-iodophenyl)ethynyl]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrI/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJIMDLBJUEADV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)I)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrI | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40835116 | |
Record name | 1-Bromo-4-[(4-iodophenyl)ethynyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40835116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832744-33-9 | |
Record name | 1-Bromo-4-[(4-iodophenyl)ethynyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40835116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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